Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety, which is further functionalized with a bromophenoxy and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, which is then functionalized with the pyrimidine moiety. The bromophenoxy and nitro groups are introduced through nucleophilic substitution and nitration reactions, respectively. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.
Substitution: The pyrimidine ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromophenoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-bromophenoxy)-4-piperidinecarboxylate
- Ethyl 1-(6-(4-chlorophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
- Ethyl 1-(6-(4-fluorophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
This compound has the molecular formula C18H19BrN4O5 and a molecular weight of 436.27 g/mol. The compound features a piperidine ring linked to a pyrimidine derivative, which is further substituted with a bromophenoxy group and a nitro group. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromophenoxy and nitro groups enhances its affinity for these targets, potentially leading to inhibition or modulation of their activities.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), affecting downstream signaling cascades.
Anticancer Properties
Recent studies have indicated that similar compounds within the pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 10.0 | Apoptosis induction |
Other Pyrimidine Derivative | HeLa (cervical cancer) | 15.0 | Microtubule destabilization |
Antibacterial Activity
Some studies have also explored the antibacterial effects of compounds related to this structure. For example, pyrimidine derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potential as antibacterial agents.
Case Studies
- Anticancer Activity Study : A study investigated the cytotoxic effects of this compound on MDA-MB-231 cells. The results indicated that treatment led to significant morphological changes and increased caspase-3 activity, confirming its role in promoting apoptosis.
- Antibacterial Evaluation : Another research focused on the antibacterial properties of similar compounds, revealing that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial strains.
Properties
Molecular Formula |
C18H19BrN4O5 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
ethyl 1-[6-(4-bromophenoxy)-5-nitropyrimidin-4-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H19BrN4O5/c1-2-27-18(24)12-7-9-22(10-8-12)16-15(23(25)26)17(21-11-20-16)28-14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
KXEOMAICDAIJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=NC=N2)OC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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